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This technical guide provides a comprehensive overview of the thermal behavior of Silicon

Photomultipliers (SiPMs), focusing on performance variations with temperature and the ultimate

thermal limits of the device. While direct "thermal decomposition profiles" of intact SiPMs are

not extensively published, this document synthesizes information on the thermal properties of

their constituent materials and the impact of temperature on operational parameters, providing

a practical framework for understanding their thermal stability and failure modes.

Understanding Thermal Effects in SiPMs
Temperature is a critical parameter in the operation of any solid-state device, and SiPMs are no

exception. Temperature variations influence the concentration of charge carriers, phonon

spectra, and the rate of thermal generation of charge carriers, all of which directly impact the

key opto-electronic characteristics of the detector.[1] It is crucial to distinguish between two

primary thermal effects:

Performance Degradation: Reversible or non-damaging changes in SiPM operational

parameters (e.g., dark count rate, breakdown voltage) as a function of temperature. These

effects are predictable and can often be compensated for.
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Thermal Decomposition & Damage: Irreversible and destructive changes to the physical

materials of the SiPM due to exceeding its maximum operating temperature. This leads to

catastrophic device failure.

This guide will address both aspects, providing quantitative data on performance changes and

a qualitative analysis of decomposition based on the known properties of SiPM materials.

Temperature Dependence of Key SiPM Parameters
The performance of a SiPM is intrinsically linked to its operating temperature. The primary

effects of temperature change are on the breakdown voltage and the dark count rate.[2]

Understanding these relationships is essential for stable and reliable operation.

Table 1: Summary of Temperature Effects on SiPM Performance Parameters
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Parameter
Relationship with
Temperature

Typical
Value/Behavior

Implications for
Operation

Breakdown Voltage

(V_BD)

Increases linearly with

temperature.

+21.5 mV/°C to +54

mV/°C.[1][3]

A constant bias

voltage will result in a

decreasing

overvoltage as

temperature rises,

affecting gain and

PDE.[2]

Dark Count Rate

(DCR)

Increases

exponentially with

temperature.

Doubles

approximately every

5.3 °C to 10 °C.[1][3]

Increased noise floor,

limiting sensitivity for

low-light applications.

Cooling is an effective

mitigation strategy.[1]

[3]

Gain

Indirectly affected via

V_BD. Decreases with

temperature if bias

voltage is constant.

Proportional to

overvoltage. Can be

stabilized by adjusting

the bias voltage to

maintain a constant

overvoltage.[2]

For stable gain, either

the temperature must

be constant or a

temperature-

compensation circuit

is needed for the bias

voltage.[1]

Photon Detection

Efficiency (PDE)

Indirectly affected via

V_BD. Decreases with

temperature if bias

voltage is constant.

Also has a positive

coefficient with

respect to

overvoltage. Can be

stabilized by

maintaining constant

overvoltage.[2]

Similar to gain, PDE

stability requires

active management of

the overvoltage in

response to

temperature changes.

[2]

Quenching Resistor

(R_Q)

Decreases with

increasing

temperature.

The relationship can

be linear over a small

range but is better

fitted by more

complex models over

Affects the recovery

time of the microcells.
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wider temperature

ranges.[1]

Afterpulsing &

Crosstalk

Complex relationship.

Afterpulsing can

increase at very low

temperatures.

Crosstalk probability

increases with

overvoltage, which is

linked to temperature.

These correlated

noise sources can be

influenced by

temperature, affecting

signal integrity.[3][4]

Thermal Decomposition Profile and Material
Stability
The ultimate thermal limit of a SiPM is dictated by the decomposition temperatures of its

constituent materials. A SiPM is a composite device typically consisting of the silicon sensor

itself, a protective coating (often a siloxane- or epoxy-based resin), and the package housing.

Silicon (Si): As the core semiconductor material, silicon is exceptionally stable, with a melting

point of 1414 °C. Thermal failure of the silicon die itself is not the primary concern under

typical operating conditions.

Encapsulants (Epoxy/Siloxane): The protective coatings are generally the first components

to degrade.

Epoxy resins typically begin to show significant mass loss (thermal decomposition) in the

range of 280-300°C.[5]

Polydimethylsiloxane (PDMS), a common siloxane, is more thermally stable than many

organic polymers, with an onset of irreversible thermal degradation around 300-400°C.[6]

The incorporation of siloxane components into epoxy networks can enhance thermal

stability.[5][7]

Package Materials: The housing and substrate materials (e.g., ceramics, PCBs) have their

own thermal limits which must be considered.

Exceeding the decomposition temperature of the encapsulant will lead to physical damage,

including discoloration, delamination, and charring, resulting in permanent device failure.
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Experimental Protocols for Thermal Analysis
To quantitatively determine the thermal decomposition profile of a SiPM or its components,

standard thermal analysis techniques can be employed.

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled

atmosphere. It is used to determine thermal stability and decomposition temperatures.[8][9]

Protocol: TGA of SiPM Encapsulant

Sample Preparation:

Carefully remove a small, representative sample of the SiPM's transparent encapsulant. If

analyzing the entire device, place the whole SiPM in the crucible.

The sample mass should be between 5-15 mg.[9]

Place the sample into an inert crucible, typically alumina (Al₂O₃).[10]

Instrument Setup (e.g., Mettler Toledo TGA/SDTA 851e):

Ensure the instrument is calibrated according to the manufacturer's specifications.

Set the purge gas. For thermal decomposition analysis, an inert atmosphere (e.g.,

Nitrogen, N₂) is used at a flow rate of 30-40 mL/min.[10][11] For oxidative stability, air or

oxygen would be used.[9]

Temperature Program:

Initial Isothermal Step: Hold at a starting temperature (e.g., 30°C) for 5-10 minutes to allow

for stabilization.

Heating Ramp: Increase the temperature at a constant rate, typically 10°C/min, up to a

final temperature (e.g., 800°C).[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.mt.com/us/en/home/products/Laboratory_Analytics_Browse/TA_Family_Browse/TGA.html
https://www.intertek.com/polymers-plastics/testlopedia/tga-astm-e1131/
https://www.intertek.com/polymers-plastics/testlopedia/tga-astm-e1131/
https://www.epfl.ch/labs/lmc/wp-content/uploads/2018/06/TGA_E.pdf
https://www.epfl.ch/labs/lmc/wp-content/uploads/2018/06/TGA_E.pdf
https://www.scribd.com/document/489558524/Experiment-No-4-TGA-analysis
https://www.intertek.com/polymers-plastics/testlopedia/tga-astm-e1131/
https://iptek.its.ac.id/index.php/jts/article/download/2216/1813
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final Isothermal Step (Optional): Hold at the maximum temperature to ensure complete

decomposition.

Data Analysis:

Plot the sample mass (%) as a function of temperature.

The onset temperature of decomposition is the point at which significant mass loss begins.

The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of

the maximum rate of decomposition.[5]

Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of

temperature. It is used to identify phase transitions such as melting, crystallization, and glass

transitions (Tg), as well as decomposition events.[13][14]

Protocol: DSC of SiPM Encapsulant

Sample Preparation:

Prepare a small sample (typically 3-10 mg) of the encapsulant.[15]

Encapsulate the sample in an aluminum DSC pan and seal it. Create a small hole in the

lid if volatile decomposition products are expected.[15]

Prepare an empty, sealed aluminum pan as a reference.

Instrument Setup:

Place the sample and reference pans into the DSC cell.

Set the purge gas, typically inert (N₂) at a flow rate of ~40 mL/min.[15]

Temperature Program:

The program is similar to TGA: an initial equilibration step followed by a linear heating

ramp (e.g., 10-20°C/min) over the desired temperature range.[14][15]
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Data Analysis:

Plot the heat flow (mW) versus temperature (°C).

Endothermic events (e.g., melting, glass transition) appear as downward peaks or steps.

Exothermic events (e.g., crystallization, some decomposition reactions) appear as upward

peaks.

Decomposition is often observed as a broad, complex series of endothermic or exothermic

peaks at high temperatures.

Visualizing Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex

processes and relationships.

SiPM Signal Generation Pathway
The following diagram illustrates the sequence of events from photon absorption to the

generation of an output signal in a SiPM.
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Caption: Signal generation pathway in a single SiPM microcell.

Experimental Workflow for Thermal Performance Testing
This workflow outlines a systematic approach to characterizing the performance of a SiPM

across a range of temperatures.
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Experimental Setup

Measurement Procedure

Data Analysis

Mount SiPM in
Temperature-Controlled Chamber
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Caption: Workflow for characterizing SiPM performance vs. temperature.
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Conclusion
The thermal profile of a Silicon Photomultiplier is multifaceted. While the semiconductor itself is

robust, the operational parameters exhibit significant, predictable temperature dependencies

that must be managed for stable device operation. The ultimate failure point of a SiPM at high

temperatures is typically governed by the thermal decomposition of its polymeric encapsulant,

which occurs at temperatures far exceeding the recommended operating range. For

applications requiring high performance and stability, active temperature control or the

implementation of temperature compensation circuitry is strongly recommended. For high-

temperature applications, a thorough analysis of the manufacturer's specifications and, if

necessary, independent thermal analysis of the device materials is crucial for ensuring

reliability and preventing catastrophic failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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